molecular formula C24H19NO4 B2841719 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923157-30-6

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No. B2841719
CAS RN: 923157-30-6
M. Wt: 385.419
InChI Key: YVKWIFGMUPYJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a chemical compound with the linear formula C27H22N4O6 . It has a molecular weight of 498.5 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The compound contains a chromen-7-yl group, an ethoxyphenyl group, and a benzamide group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 498.5 and a linear formula of C27H22N4O6 . Further analysis would be required to determine properties such as solubility, melting point, boiling point, and others.

Scientific Research Applications

Anticancer and Antitumor Activity

Chromene derivatives have been extensively studied for their potential anticancer and antitumor activities. For example, studies on compounds like N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the potential for chromene derivatives in cancer therapy research (Ravinaik et al., 2021).

Antibacterial Effects

Some chromene derivatives have shown significant antibacterial effects against various strains, suggesting their potential use in developing new antibacterial agents. A study on 4-hydroxy-chromen-2-one derivatives revealed high levels of bacteriostatic and bactericidal activity, indicating the relevance of chromene structures in antibacterial research (Behrami & Dobroshi, 2019).

Antioxidant Properties

The antioxidant properties of chromene derivatives have also been investigated. For instance, research on new 4-hydroxycoumarin derivatives measured their antioxidant activity, showing promising results for their use in preventing oxidative stress-related diseases (Stanchev et al., 2009).

Enzyme Inhibition

Chromene compounds have been evaluated for their enzyme inhibitory activities, which is crucial for the development of therapeutic agents. For example, novel sulphonamide-substituted coumarylthiazole derivatives were synthesized and showed inhibitory effects on carbonic anhydrase I and II, enzymes involved in various physiological and pathological processes (Kurt et al., 2016).

Safety and Hazards

Sigma-Aldrich provides N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide as-is, without any representation or warranty . The buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final . For safety data on similar compounds, benzamide is classified as harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)22-15-21(26)20-13-10-18(14-23(20)29-22)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKWIFGMUPYJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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